molecular formula C3H4Na3O7P B13389524 Sodium 3-hydroxy-2-(phosphonatooxy)propanoate

Sodium 3-hydroxy-2-(phosphonatooxy)propanoate

Cat. No.: B13389524
M. Wt: 252.00 g/mol
InChI Key: MFNPEWUYSSUSOD-UHFFFAOYSA-K
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Description

Sodium 3-hydroxy-2-(phosphonatooxy)propanoate (IUPAC name: trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate) is a biologically significant compound with the molecular formula C₃H₄Na₃O₇P and a molecular weight of 252 g/mol (anhydrous) . It is a sodium salt of the anion (2R)-2-hydroxy-3-(phosphonatooxy)propanoate, which is also known as D-glycerate 3-phosphate or 3-phospho-(R)-glycerate . This compound is a key intermediate in central metabolic pathways, such as glycolysis and the Calvin cycle, where it participates in energy transfer and biosynthesis . Its structure features a stereocenter at the C2 position (R-configuration), a hydroxy group at C3, and a phosphonatooxy group at C2, contributing to its biochemical reactivity .

Properties

Molecular Formula

C3H4Na3O7P

Molecular Weight

252.00 g/mol

IUPAC Name

trisodium;3-hydroxy-2-phosphonatooxypropanoate

InChI

InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3

InChI Key

MFNPEWUYSSUSOD-UHFFFAOYSA-K

Canonical SMILES

C(C(C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate typically involves the phosphorylation of glyceric acid. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glyceric acid is phosphorylated using specific kinases in the presence of adenosine triphosphate. The chemical method involves the reaction of glyceric acid with phosphoric acid under controlled conditions to form the phosphoglyceric acid, which is then neutralized with sodium hydroxide to produce the sodium salt form.

Industrial Production Methods: Industrial production of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate often involves large-scale fermentation processes where microorganisms are used to produce glyceric acid, which is then chemically phosphorylated and neutralized to obtain the final product. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Enzymatic Reactions

The compound participates in several enzymatic reactions catalyzed by specialized proteins. These reactions are fundamental to glycolysis and gluconeogenesis:

Phosphoglycerate Kinase (PGK1)

Reaction :
ATP+3-phospho-D-glycerateADP+3-phospho-D-glyceroyl phosphate\text{ATP} + 3\text{-phospho-D-glycerate} \rightarrow \text{ADP} + 3\text{-phospho-D-glyceroyl phosphate}

Function :

  • Converts 3-phospho-D-glycerate to 3-phospho-D-glyceroyl phosphate, a precursor to phosphoenolpyruvate.

  • Generates ATP, linking glycolysis to cellular energy production .

Gene : PGK1 (UniProt: P00560)

Phosphoglycerate Mutases

These enzymes catalyze the reversible interconversion of 2-phospho-D-glycerate and 3-phospho-D-glycerate:
2-phospho-D-glycerate3-phospho-D-glycerate\text{2-phospho-D-glycerate} \leftrightarrow \text{3-phospho-D-glycerate}

Key Mutases :

Enzyme NameGene NameMolecular WeightSpecific Role
Phosphoglycerate Mutase 1GPM127,608.3Catalyzes interconversion with primer (2,3-bisphosphoglycerate)
Putative Phosphoglycerate Mutase DET1DET139,171.8Bidirectional sterol transport and interconversion
Probable Phosphoglycerate Mutase YOR283W26,176.5Catalyzes interconversion
Phosphoglycerate Mutase 2GPM236,072.8Potentially non-functional
Phosphoglycerate Mutase 3GPM334,863.2Potentially non-functional

D-3-phosphoglycerate Dehydrogenase (SER3)

Reaction :
3-phospho-D-glycerate+NAD+3-phosphonooxypyruvate+NADH\text{3-phospho-D-glycerate} + \text{NAD}^+ \rightarrow \text{3-phosphonooxypyruvate} + \text{NADH}

Function :

  • Oxidizes 3-phospho-D-glycerate to 3-phosphonooxypyruvate, a step in the glycolytic pathway.

  • Produces NADH, contributing to cellular redox balance .

Gene : SER3 (UniProt: P40054)

Oxidation

The oxidation of 3-phospho-D-glycerate by SER3 is a hallmark reaction in glycolysis. This step generates NADH, which enters the electron transport chain for ATP production .

Reduction

While direct reduction mechanisms are not explicitly detailed in the provided sources, the interconversion between 2- and 3-phosphoglycerate via mutases implies reversible metabolic flux depending on cellular demands .

Structural and Functional Insights

  • Molecular Formula : C₃H₇NaO₇P (PubChem CID: 76522002) .

  • Role in Metabolism : Acts as a substrate for enzymes in glycolysis, enabling the conversion of glucose into pyruvate and ATP .

Scientific Research Applications

Chemistry: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: In biological research, it is used to study metabolic pathways, particularly glycolysis and gluconeogenesis. It serves as a substrate for enzymes involved in these pathways, helping to elucidate their mechanisms and functions.

Medicine: The compound is used in medical research to understand metabolic disorders and develop potential treatments. It is also used in diagnostic assays to measure enzyme activities related to glycolysis.

Industry: In the industrial sector, D-(+)-2-Phosphoglyceric Acid Sodium Hydrate is used in the production of biochemical reagents and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate exerts its effects primarily through its role as an intermediate in the glycolysis pathway. It is converted to phosphoenolpyruvate by the enzyme enolase, which is then further metabolized to produce adenosine triphosphate. This process is crucial for cellular energy production. The compound interacts with various enzymes and proteins involved in glycolysis, influencing their activity and regulation.

Comparison with Similar Compounds

Sodium Acid Pyrophosphate (Disodium Dihydrogen Pyrophosphate)

  • Molecular Formula : H₂Na₂O₇P₂
  • Molecular Weight : 221.94 g/mol .
  • Key Differences: Contains two phosphonate groups linked by an oxygen bridge (P-O-P), unlike the single phosphonatooxy group in Sodium 3-hydroxy-2-(phosphonatooxy)propanoate. Lacks a hydroxy group and stereochemical complexity.
  • Applications : Widely used as a leavening agent in food industries and a stabilizer in drilling muds .

3-Fluoro-2-(Phosphonatooxy)Propanoic Acid

  • Molecular Formula : C₃H₆FO₆P
  • Molecular Weight : 188.04 g/mol .
  • Key Differences :
    • Substitutes the hydroxy group at C3 with a fluorine atom.
    • Retains the (2R)-stereochemistry and phosphonatooxy group, making it a fluorinated analog for enzyme inhibition studies .

Stereoisomers and Racemic Forms

  • (2R)-2-Hydroxy-3-(Phosphonatooxy)Propanoate vs. Undefined Stereochemistry Forms: specifies the (2R) configuration, critical for enzymatic recognition in metabolic pathways .

Salt Forms and Derivatives

  • Trisodium Salt (C₃H₄Na₃O₇P): The sodium salt form enhances solubility in aqueous environments, facilitating its use in biochemical assays .
  • Free Acid Form (C₃H₇O₇P): Less stable under physiological conditions due to protonated carboxylic and phosphonate groups .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stereochemistry Applications
This compound C₃H₄Na₃O₇P 252 Hydroxy, phosphonatooxy (2R) Metabolic pathways
Sodium Acid Pyrophosphate H₂Na₂O₇P₂ 221.94 Diphosphonate (P-O-P) N/A Food additive, industrial
3-Fluoro-2-(phosphonatooxy)propanoic acid C₃H₆FO₆P 188.04 Fluoro, phosphonatooxy (2R) Enzyme studies
Racemic 2-hydroxy-3-(phosphonatooxy)propanoate C₃H₄O₇P 183.03 Hydroxy, phosphonatooxy Undefined Synthetic chemistry

Table 2: Physicochemical Properties

Property This compound Sodium Acid Pyrophosphate
Solubility in Water High (due to trisodium salt) Moderate
Thermal Stability Stable up to 100°C Decomposes >200°C
Biological Half-Life Minutes (metabolized rapidly) Hours (persistent)

Research Findings

  • Metabolic Role: this compound is quantitatively detected in human biofluids, confirming its role as a glycolysis intermediate .
  • Enzyme Specificity : The (2R)-stereochemistry is essential for binding to enzymes like phosphoglycerate kinase, while the fluorinated analog shows inhibitory effects .
  • Industrial Use: Sodium Acid Pyrophosphate’s stability in acidic conditions contrasts with the metabolic lability of this compound .

Biological Activity

Sodium 3-hydroxy-2-(phosphonatooxy)propanoate, also known as 3-phospho-D-glyceric acid or 3-phospho-(R)-glycerate, is a compound of significant biochemical interest due to its role in various metabolic pathways. This article explores its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₃H₇NaO₇P
  • Molecular Weight : Approximately 188.06 g/mol
  • Functional Groups : Contains hydroxyl (-OH), phosphonate (-PO₃), and carboxylic acid (-COOH) groups.

Enzymatic Activity

This compound is primarily involved in the following enzymatic reactions:

  • D-3-phosphoglycerate Dehydrogenase
    • Reaction :
      3 phospho D glycerate+NAD+3 phosphonooxypyruvate+NADH\text{3 phospho D glycerate}+\text{NAD}^+\rightarrow \text{3 phosphonooxypyruvate}+\text{NADH}
    • Gene Name : SER33
    • Uniprot ID : P40510
    • Function : Catalyzes the oxidation of 3-phospho-D-glycerate, playing a crucial role in the glycolytic pathway.
  • Phosphoglycerate Kinase
    • Reaction :
      ATP+3 phospho D glycerateADP+3 phospho D glyceroyl phosphate\text{ATP}+\text{3 phospho D glycerate}\rightarrow \text{ADP}+\text{3 phospho D glyceroyl phosphate}
    • Gene Name : PGK1
    • Uniprot ID : P00560
    • Function : Involved in the conversion of 3-phospho-D-glycerate to 2,3-bisphosphoglycerate, essential for energy metabolism.

Metabolic Pathways

This compound is integral to several metabolic pathways:

  • Glycolysis : It acts as an intermediate in the glycolytic pathway, facilitating energy production.
  • Amino Acid Metabolism : Participates in the synthesis and degradation of amino acids, particularly serine and glycine.

Therapeutic Potential

Research indicates that this compound may have therapeutic implications in various conditions:

  • Diabetes Management : Studies suggest that it may help ameliorate insulin resistance and dyslipidemia by modulating metabolic pathways .
  • Antimicrobial Activity : Some phosphonates exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Case Studies

  • Diabetes Research
    • A study demonstrated that supplementation with this compound improved glucose tolerance in diabetic mice by enhancing metabolic profiles associated with glucose metabolism .
  • Antimicrobial Studies
    • Research on quaternary phosphonium salts has shown that compounds similar to this compound exhibit significant antimicrobial activity against resistant strains of bacteria such as MRSA .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityRole in MetabolismTherapeutic Applications
This compoundModerateGlycolysisDiabetes management
Quaternary Phosphonium SaltsHighAntimicrobialInfection treatment
D-3-phosphoglycerateLowGlycolytic intermediateMetabolic disorders

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity of Sodium 3-hydroxy-2-(phosphonatooxy)propanoate in synthetic batches?

  • Methodology : Use a combination of titration (for quantifying ionic phosphonate groups) and UV-spectroscopy (to detect impurities with conjugated systems). Cross-validate results with HPLC equipped with a polar stationary phase, as described in standardized reagent testing protocols for phosphate-containing compounds .
  • Critical Parameters : Ensure calibration with certified reference materials and account for hygroscopicity by drying samples under inert gas flow before analysis .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy, focusing on 31P^{31}\text{P}-NMR to resolve phosphonate-related splitting patterns. Compare observed chemical shifts and coupling constants with canonical SMILES and InChI data for the compound (e.g., δP1015\delta_P \approx 10-15 ppm for phosphonates) . For chiral centers, use circular dichroism (CD) or chiral column HPLC with a derivatizing agent like Marfey’s reagent .

Q. What protocols are recommended for detecting trace phosphate contaminants in this compound?

  • Methodology : Apply a modified molybdate-blue colorimetric assay. Precipitate interfering ions (e.g., Ca2+^{2+}) with oxalate, then react the filtrate with ammonium molybdate and ascorbic acid. Quantify absorbance at 820 nm against a standard curve . Validate with ion chromatography (IC) to distinguish between phosphonate and phosphate signals .

Advanced Research Questions

Q. How does the stability of this compound vary under extreme pH conditions, and what degradation products form?

  • Methodology : Conduct accelerated stability studies at pH 2 (HCl), 7 (phosphate buffer), and 12 (NaOH) at 40°C. Monitor degradation via LC-MS to identify products such as 3-hydroxypropanoic acid (acidic conditions) or phosphoric acid derivatives (alkaline hydrolysis). Use 1H^{1}\text{H}-NMR to track loss of stereochemical integrity at the hydroxy group .
  • Data Interpretation : Correlate degradation kinetics with Arrhenius models to predict shelf-life under standard storage conditions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Re-evaluate assay conditions:

  • Buffer Interference : Test activity in Tris vs. phosphate buffers to rule out competitive binding with endogenous phosphatases .
  • Probe Purity : Use orthogonal purity assays (e.g., elemental analysis, ICP-MS for sodium content) to confirm batch consistency .
  • Cell Permeability : Employ fluorescently tagged analogs to assess intracellular uptake vs. extracellular effects .

Q. How can the compound’s interaction with metal ions be characterized to inform its role in catalytic or inhibitory processes?

  • Methodology : Perform isothermal titration calorimetry (ITC) to measure binding constants (KdK_d) with Ca2+^{2+}, Mg2+^{2+}, or Fe3+^{3+}. Complement with computational docking studies using the compound’s 3D structure (derived from InChI/SMILES) to predict metal-coordination sites .
  • Advanced Techniques : Use X-ray absorption spectroscopy (XAS) to analyze coordination geometry in solution .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Purity AnalysisTitration, UV-spectroscopy, HPLC
Stereochemical Validation31P^{31}\text{P}-NMR, Chiral HPLC
Degradation ProfilingLC-MS, 1H^{1}\text{H}-NMR
Metal Interaction StudiesITC, XAS, Computational Docking

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